molecular formula C11H15N3O2 B13323951 Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

Cat. No.: B13323951
M. Wt: 221.26 g/mol
InChI Key: QYBZQDFGGDJFFM-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine. The presence of the pyrrolidine ring in this compound adds to its structural complexity and potential biological activity. Pyrrolidine is a saturated five-membered ring containing nitrogen, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs .

Preparation Methods

The synthesis of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with pyrrolidine under specific conditions. One common method involves the use of a Lewis acid promoter such as Yb(OTf)3 in tetrahydrofuran (THF) under reflux conditions . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate, and extracted with chloroform . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets in the body. The pyrrolidine ring enhances its binding affinity to proteins and enzymes, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in therapeutic effects. For example, it may inhibit the activity of enzymes involved in viral replication, thereby exhibiting antiviral properties .

Comparison with Similar Compounds

Ethyl 2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

ethyl 2-pyrrolidin-1-ylpyrimidine-4-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-2-16-10(15)9-5-6-12-11(13-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3

InChI Key

QYBZQDFGGDJFFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)N2CCCC2

Origin of Product

United States

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